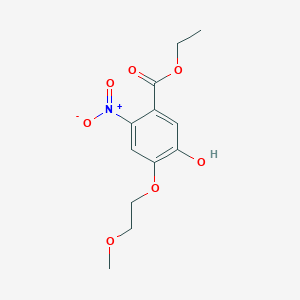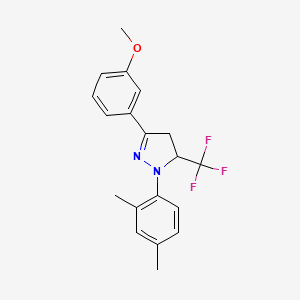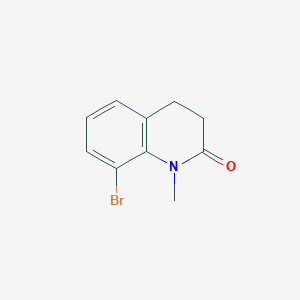
2-Ethynyl-6-hydroxy-3-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-6-hydroxy-3-iodopyridine is a heterocyclic compound that belongs to the pyridine family. It is characterized by the presence of an ethynyl group at the 2-position, a hydroxyl group at the 6-position, and an iodine atom at the 3-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-hydroxy-3-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom at the 3-position of the pyridine ring.
Hydroxylation: Introduction of the hydroxyl group at the 6-position.
Ethynylation: Introduction of the ethynyl group at the 2-position.
Each of these steps requires specific reagents and conditions. For example, the halogenation step may involve the use of iodine and a suitable oxidizing agent, while the hydroxylation step may require the use of a hydroxylating agent such as hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Ethynyl-6-hydroxy-3-iodopyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-ethynyl-6-oxo-3-iodopyridine, while substitution of the iodine atom can yield various substituted pyridines .
科学研究应用
2-Ethynyl-6-hydroxy-3-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Ethynyl-6-hydroxy-3-iodopyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The ethynyl and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Ethynyl-6-hydroxy-3-iodopyridine include:
- 2-Ethynyl-6-hydroxy-3-bromopyridine
- 2-Ethynyl-6-hydroxy-3-chloropyridine
- 2-Ethynyl-6-hydroxy-3-fluoropyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the iodine atom, which imparts unique reactivity and properties. The iodine atom is larger and more polarizable compared to other halogens, which can influence the compound’s chemical behavior and interactions with other molecules .
属性
分子式 |
C7H4INO |
|---|---|
分子量 |
245.02 g/mol |
IUPAC 名称 |
6-ethynyl-5-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4INO/c1-2-6-5(8)3-4-7(10)9-6/h1,3-4H,(H,9,10) |
InChI 键 |
QPABNMJBAAYGDN-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=CC(=O)N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















